![molecular formula C20H18ClN3O3S2 B2682357 N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-75-7](/img/structure/B2682357.png)
N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroacetamide Herbicides and Their Metabolism
Chloroacetamide herbicides, such as acetochlor and alachlor, have been extensively studied for their metabolism in both human and rat liver microsomes. These studies have implications for understanding the environmental and health impacts of these widely used agricultural chemicals. The research focuses on the metabolic pathways leading to potential carcinogenic compounds, highlighting the importance of studying these reactions to mitigate risks associated with herbicide exposure (Coleman et al., 2000).
Antimicrobial and Antitumor Activities
Several studies have explored the synthesis of novel derivatives containing similar structural motifs to the specified compound, demonstrating significant antimicrobial and antitumor activities. These research efforts aim to discover new therapeutic agents against various bacterial, fungal, and cancer cell lines. For example, research on rhodanine-3-acetic acid derivatives has shown promising antimicrobial properties against mycobacteria, including Mycobacterium tuberculosis, and gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký et al., 2017). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their antitumor activity, offering insights into the design of new anticancer compounds (Yurttaş et al., 2015).
Structural and Synthetic Studies
Research on the structural characteristics and synthesis of related compounds provides valuable information for the development of new chemical entities with potential biological activities. Studies on the crystal structures of acetamides and their interactions offer insights into the molecular basis of their properties and potential applications in drug design and other fields (Saravanan et al., 2016). Synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents exemplifies the ongoing efforts to explore new chemical syntheses for therapeutic uses (Sah et al., 2014).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXYPZAGHMYHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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